5-bromo-6-chloro-1H-1,2,3-benzotriazole
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Overview
Description
5-bromo-6-chloro-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered significant interest in various fields of research. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzotriazole ring, which imparts unique physicochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-1H-1,2,3-benzotriazole typically involves the halogenation of benzotriazole derivativesThe reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzotriazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzotriazole derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
5-bromo-6-chloro-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-6-chloro-1H-1,2,3-benzotriazole include other halogenated benzotriazoles such as:
Uniqueness
The uniqueness of this compound lies in its dual halogenation, which imparts distinct electronic and steric properties to the molecule. This dual halogenation can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Biological Activity
5-Bromo-6-chloro-1H-1,2,3-benzotriazole is a member of the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, antiprotozoal, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound (C6H4BrClN3) features a bicyclic structure that is known for its ability to interact with various biological targets. The presence of halogen substituents enhances its reactivity and biological potency.
Antibacterial Activity
Benzotriazole derivatives, including this compound, have shown significant antibacterial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 12.5–25 μg/mL |
This compound | MSSA | 12.5–25 μg/mL |
These MIC values demonstrate comparable efficacy to established antibiotics like nitrofurantoin against resistant strains of Staphylococcus aureus .
Antifungal Activity
The antifungal properties of benzotriazole derivatives are also noteworthy. In particular, studies have shown that this compound can inhibit the growth of various fungal species:
Fungal Species | MIC (μg/mL) |
---|---|
Candida albicans | 1.6 - 25 |
Aspergillus niger | 12.5 - 25 |
These findings indicate that the introduction of halogen groups on the benzotriazole ring enhances antifungal activity by disrupting ergosterol biosynthesis in fungal cell membranes .
Antiprotozoal Activity
Research into the antiprotozoal effects of benzotriazoles has revealed promising results against parasites such as Trypanosoma cruzi. In vitro studies showed that derivatives like N-benzenesulfonylbenzotriazole exhibited dose-dependent inhibitory effects:
Concentration (μg/mL) | Epimastigote Growth Inhibition (%) |
---|---|
25 | 50 |
50 | 64 |
This suggests that modifications to the benzotriazole structure can significantly enhance its antiparasitic efficacy .
Antiviral Activity
The antiviral potential of benzotriazole derivatives has also been explored extensively. Compounds derived from this scaffold have shown selective activity against various viruses:
Compound | Virus Targeted | EC50 (μM) |
---|---|---|
Compound 18e | CVB5 | 12.4 |
Compound 43a | CVB5 | 9.0 |
Non-substituted BTZ | BVDV | 3.0 |
These results indicate that certain derivatives can effectively inhibit viral replication at low concentrations .
Case Studies
Case Study: Antiviral Screening
In a recent study focusing on antiviral activities, several benzotriazole derivatives were synthesized and screened against a panel of viruses including CVB5 and RSV. The most promising compounds demonstrated selective inhibition with EC50 values ranging from 6 to 52 µM for CVB5 .
Case Study: Antifungal Efficacy
A comparative study evaluated the antifungal activity of various benzotriazoles against Candida and Aspergillus species. The results indicated that halogenated derivatives exhibited significantly lower MIC values compared to non-halogenated counterparts, underscoring the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
5-bromo-6-chloro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZGNPPOMBBAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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